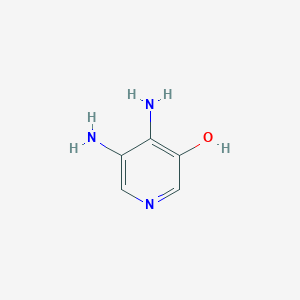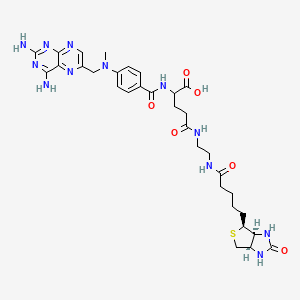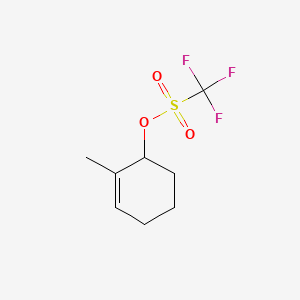
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly noted for its role in the synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, which is utilized in the preparation of 7-azaindole derivatives. These derivatives are significant in the inhibition of c-Jun N-terminal kinase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The compound can be used in acylation reactions, facilitated by trifluoromethanesulfonic acid as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Acylation: Trifluoromethanesulfonic acid is used as a catalyst in acylation reactions, often under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, or thioethers.
Acylation Products: The products of acylation reactions are typically esters or ketones, depending on the substrates involved.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of boron-containing compounds and azaindole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including kinase inhibition.
Medicine: Research into 7-azaindole derivatives, synthesized using this compound, explores their potential as therapeutic agents targeting specific kinases.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Wirkmechanismus
The mechanism of action of 2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate primarily involves its role as an intermediate in synthetic processesThe molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane: Another intermediate used in similar synthetic processes.
Trifluoromethanesulfonic Acid: A catalyst used in various acylation reactions.
Uniqueness
2-Methylcyclohex-2-en-1-yl Trifluoromethanesulfonate is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethanesulfonate group imparts distinct reactivity, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H11F3O3S |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
(2-methylcyclohex-2-en-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h4,7H,2-3,5H2,1H3 |
InChI-Schlüssel |
DIGRYVHVRNFJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


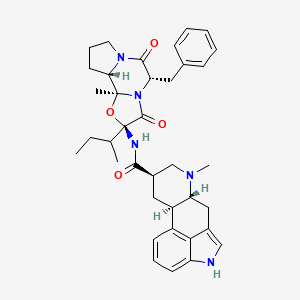
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
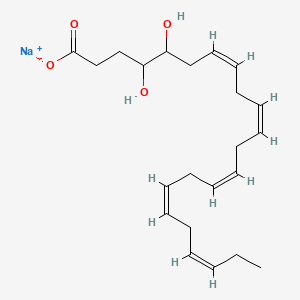
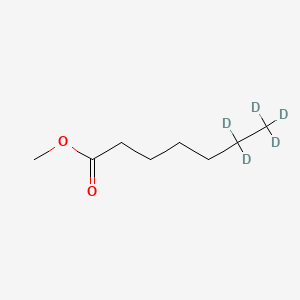
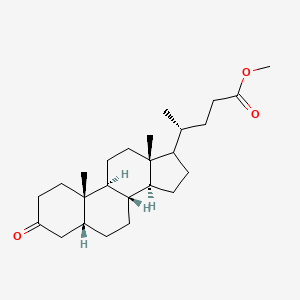
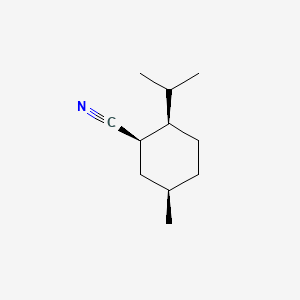
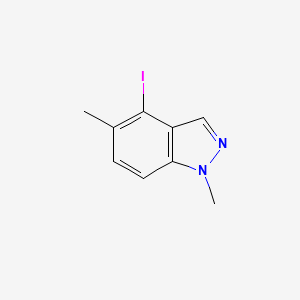
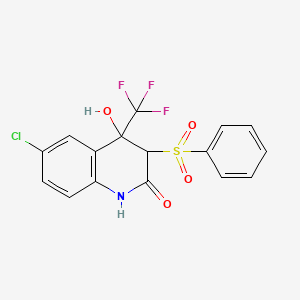
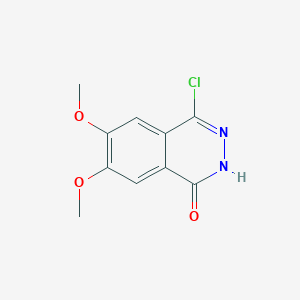
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
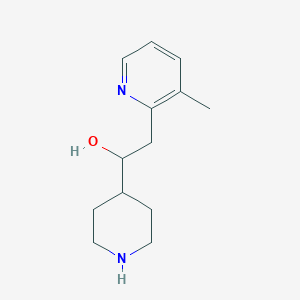
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
